"(6alpha,9beta,11beta,16alpha)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione"
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Overview
Description
(6alpha,9beta,11beta,16alpha)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is used in various medical and research applications due to its ability to modulate the immune response and reduce inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha,9beta,11beta,16alpha)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Epoxidation: Introduction of the epoxy group at the 9,11 positions.
Hydroxylation: Addition of hydroxyl groups at the 17 and 21 positions.
Methylation: Introduction of methyl groups at the 6 and 16 positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Selection of Precursors: Choosing high-purity steroid precursors.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to facilitate the desired chemical transformations.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(6alpha,9beta,11beta,16alpha)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(6alpha,9beta,11beta,16alpha)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione is widely used in scientific research due to its potent biological activities. Some key applications include:
Chemistry: Studying the reactivity and transformation of steroid compounds.
Biology: Investigating the effects on cellular processes and immune response.
Medicine: Developing treatments for inflammatory and autoimmune diseases.
Industry: Producing pharmaceuticals and research chemicals.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in the inflammatory response. This results in the modulation of various cellular pathways, including:
Inhibition of Pro-inflammatory Cytokines: Reducing the production of cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α).
Suppression of Immune Cell Activation: Decreasing the activation and proliferation of immune cells like T-cells and macrophages.
Induction of Anti-inflammatory Proteins: Increasing the expression of proteins that counteract inflammation.
Comparison with Similar Compounds
(6alpha,9beta,11beta,16alpha)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:
Dexamethasone: A widely used glucocorticoid with similar anti-inflammatory properties.
Betamethasone: Another potent glucocorticoid with comparable effects.
Prednisolone: A commonly used corticosteroid with a slightly different structure and activity profile.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.
Properties
Molecular Formula |
C22H28O5 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(1S,2S,8S,10S,11R,13R,14R,17R)-14-hydroxy-14-(2-hydroxyacetyl)-2,8,13-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O5/c1-11-6-17-14-7-12(2)21(26,18(25)10-23)16(14)9-19-22(17,27-19)20(3)5-4-13(24)8-15(11)20/h4-5,8,11-12,14,16-17,19,23,26H,6-7,9-10H2,1-3H3/t11-,12+,14+,16?,17-,19+,20-,21+,22+/m0/s1 |
InChI Key |
FPPRDFYMGAUCMW-XSQFXFRKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H]([C@@](C3C[C@@H]4[C@@]2(O4)[C@@]5(C1=CC(=O)C=C5)C)(C(=O)CO)O)C |
Canonical SMILES |
CC1CC2C3CC(C(C3CC4C2(O4)C5(C1=CC(=O)C=C5)C)(C(=O)CO)O)C |
Origin of Product |
United States |
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